Loganetin

Tyrosinase Inhibition Melanogenesis Enzyme Kinetics

Loganetin (CAS 29748-10-5, MF: C11H16O5, MW: 228.24) is an iridoid monoterpenoid aglycone. It is the deglycosylated form of the glycoside loganin, characterized by a cyclopenta[c]pyran core with hydroxylation at C-1 and C-6, and a methyl group at C-7.

Molecular Formula C11H16O5
Molecular Weight 228.24 g/mol
Cat. No. B1631346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLoganetin
Molecular FormulaC11H16O5
Molecular Weight228.24 g/mol
Structural Identifiers
SMILESCC1C(CC2C1C(OC=C2C(=O)OC)O)O
InChIInChI=1S/C11H16O5/c1-5-8(12)3-6-7(10(13)15-2)4-16-11(14)9(5)6/h4-6,8-9,11-12,14H,3H2,1-2H3/t5-,6+,8-,9+,11+/m0/s1
InChIKeyXWOHZIIPBYAMJX-KHBMLBSESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Loganetin: A Natural Iridoid Aglycone with Distinct Bioactive and Metabolic Differentiation for Targeted Research Procurement


Loganetin (CAS 29748-10-5, MF: C11H16O5, MW: 228.24) is an iridoid monoterpenoid aglycone [1]. It is the deglycosylated form of the glycoside loganin, characterized by a cyclopenta[c]pyran core with hydroxylation at C-1 and C-6, and a methyl group at C-7 [1]. It is primarily isolated from plants such as Cornus officinalis, Strychnos nux-vomica, and Desfontainia spinosa [2].

Why Loganetin Cannot Be Substituted by Its Glycoside Loganin or Other Iridoids: A Quantitative Perspective


Loganetin and its glycoside, loganin, exhibit distinct biological and metabolic behaviors that preclude their simple interchange. While loganin is often inactive in vitro until hydrolyzed to its aglycone, loganetin is the directly bioactive form [1]. Furthermore, specific targets, such as TLR4 antagonism in acute kidney injury, are directly modulated by loganetin, a mechanism not demonstrated for loganin [2]. In synergy studies, loganetin uniquely acts as a bioenhancer, potentiating the antibacterial effects of nalidixic acid, a property not shared by its glycoside [3]. Substituting loganin for loganetin would therefore fail to replicate these specific, quantitatively defined outcomes in experimental models.

Quantitative Differentiation Guide for Loganetin: Key Performance Indicators Against Structural and Functional Analogs


Superior Monophenolase and Diphenolase Tyrosinase Inhibitory Activity vs. Loganetin-Derived Analogs

Loganetin exhibits baseline tyrosinase inhibitory activity with IC50 values of 12.76 ± 1.00 mM (monophenolase) and 14.05 ± 0.47 mM (diphenolase) [1]. While this activity is moderate, it serves as a critical scaffold for the development of more potent analogs. For example, compound 17, a loganetin-based derivative, showed a 47-fold improvement in diphenolase inhibition with an IC50 of 0.30 ± 0.09 mM [1]. This establishes loganetin's utility as a substrate for creating high-potency tyrosinase inhibitors.

Tyrosinase Inhibition Melanogenesis Enzyme Kinetics

Unique TLR4 Antagonist Activity in Acute Kidney Injury Models vs. Inactive Glycoside Loganin

Loganetin demonstrates direct and functional antagonism of Toll-like receptor 4 (TLR4) in a mouse model of rhabdomyolysis-induced acute kidney injury (AKI) [1]. In contrast, its glycoside precursor, loganin, is not reported to have this specific mechanism. Treatment with loganetin (2 and 18 mg/kg, i.p.) significantly reduced kidney damage, mortality, blood urea nitrogen, and serum creatinine levels [1]. The protective effect was completely lost in TLR4 knockout mice, confirming the target specificity [1]. In vitro, loganetin inhibited NF-κB activation and pro-inflammatory cytokine production in HEK293-hTLR4 cells [2].

Acute Kidney Injury TLR4 Antagonism Inflammation

Potent Antibacterial Bioenhancer Activity: Synergistic MIC Reduction with Nalidixic Acid vs. No Intrinsic Activity Alone

Loganetin does not possess intrinsic antibacterial activity but acts as a potent bioenhancer, significantly reducing the minimum inhibitory concentration (MIC) of nalidixic acid (NA) against both NA-resistant (NAREC) and NA-sensitive (NASEC) strains of Escherichia coli [1]. This synergistic effect is a specific property of loganetin, distinguishing it from compounds with direct antibacterial mechanisms. The quantitative reduction in MIC when combined with loganetin highlights its utility as an adjuvant in combating multidrug-resistant Gram-negative infections [1].

Antibacterial Synergy Bioenhancer Gram-negative Bacteria

Distinct Substrate Specificity for Glucosyltransferases: Weak Activity vs. 7-Deoxyloganetin in Gardenia jasminoides

In the iridoid biosynthetic pathway of Gardenia jasminoides, the glucosyltransferase UGT85A24 exhibits starkly different affinities for various substrates. It shows high activity toward 7-deoxyloganetin but only weak activity toward loganetin, and no activity toward 7-deoxyloganetic acid [1]. Kinetic studies revealed that the Km value for loganetin is 660 μM, while the Km for 7-deoxyloganetic acid is 106 μM, indicating a 6.2-fold higher affinity for the latter [2]. This differential substrate specificity confirms that loganetin is not the preferred substrate for this key glycosylation step, a critical distinction for researchers studying iridoid biosynthesis.

Enzymology Glucosyltransferase Biosynthesis

Higher GSK-3β Binding Free Energy than Secologanin in Alzheimer's Disease Models

In silico molecular docking and dynamics simulations reveal that loganetin exhibits higher binding free energy for glycogen synthase kinase-3β (GSK-3β) compared to secologanin, a structurally related iridoid [1]. This suggests a more stable and potentially more potent interaction with the ATP-binding site of GSK-3β. While loganin demonstrated the most negative binding energy in the study, loganetin's performance was notably superior to that of secologanin [1]. This positions loganetin as a structurally distinct and computationally validated lead compound for targeting GSK-3β in Alzheimer's disease.

Alzheimer's Disease GSK-3β Inhibition Molecular Docking

Procurement-Driven Application Scenarios for Loganetin: Where Its Specific Properties Outperform Analogs


Mechanistic Studies of Acute Kidney Injury (AKI) and Inflammation

Loganetin is the compound of choice for investigating TLR4-mediated pathways in acute kidney injury. As established in Section 3, it acts as a direct TLR4 antagonist, a mechanism not shared by its glycoside precursor, loganin. This makes it essential for in vivo AKI models (e.g., glycerol-induced rhabdomyolysis) and in vitro studies using TLR4-reporter cell lines (e.g., HEK293-hTLR4 cells) to dissect renal protective and anti-inflammatory signaling [4].

Development of Novel Tyrosinase Inhibitors

Loganetin serves as a critical scaffold for the synthesis of high-potency tyrosinase inhibitors. As demonstrated, its moderate intrinsic activity (IC50 ~12-14 mM) can be enhanced 47-72 fold through chemical derivatization. This positions loganetin as a valuable starting material for medicinal chemistry programs aimed at developing novel depigmenting agents for cosmetic or dermatological applications [4].

Investigating Adjuvant Therapies for Multidrug-Resistant Gram-Negative Infections

Loganetin's unique bioenhancer activity is specifically relevant for research on combating antibiotic resistance. Its ability to potentiate the activity of nalidixic acid against resistant E. coli strains makes it a key compound for studying synergistic drug combinations and the mechanisms of resistance reversal. It should be procured for studies focused on overcoming resistance, rather than as a stand-alone antibacterial agent [4].

Iridoid Biosynthesis and Glucosyltransferase Substrate Specificity

Loganetin is essential for enzymology studies investigating the substrate specificity of iridoid-specific glucosyltransferases, such as UGT85A24. Its weak activity as a substrate, compared to 7-deoxyloganetin, provides a defined benchmark for comparative kinetic analyses. This specificity is crucial for accurately mapping the biosynthetic pathways of iridoid glycosides in plants like Gardenia jasminoides [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Loganetin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.